Cas no 1784081-73-7 (3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol)
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol
- 1784081-73-7
- EN300-1749566
-
- Inchi: 1S/C12H17NO/c13-8-7-12(14)11-6-2-4-9-3-1-5-10(9)11/h2,4,6,12,14H,1,3,5,7-8,13H2
- InChI Key: JKGHQTVTFTWJEI-UHFFFAOYSA-N
- SMILES: OC(CCN)C1=CC=CC2CCCC=21
Computed Properties
- Exact Mass: 191.131014166g/mol
- Monoisotopic Mass: 191.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46.2Ų
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1749566-0.05g |
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol |
1784081-73-7 | 0.05g |
$732.0 | 2023-09-20 | ||
| Enamine | EN300-1749566-0.1g |
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol |
1784081-73-7 | 0.1g |
$767.0 | 2023-09-20 | ||
| Enamine | EN300-1749566-0.25g |
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol |
1784081-73-7 | 0.25g |
$801.0 | 2023-09-20 | ||
| Enamine | EN300-1749566-0.5g |
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol |
1784081-73-7 | 0.5g |
$836.0 | 2023-09-20 | ||
| Enamine | EN300-1749566-1.0g |
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol |
1784081-73-7 | 1g |
$871.0 | 2023-06-03 | ||
| Enamine | EN300-1749566-2.5g |
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol |
1784081-73-7 | 2.5g |
$1707.0 | 2023-09-20 | ||
| Enamine | EN300-1749566-5.0g |
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol |
1784081-73-7 | 5g |
$2525.0 | 2023-06-03 | ||
| Enamine | EN300-1749566-10.0g |
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol |
1784081-73-7 | 10g |
$3746.0 | 2023-06-03 | ||
| Enamine | EN300-1749566-1g |
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol |
1784081-73-7 | 1g |
$871.0 | 2023-09-20 | ||
| Enamine | EN300-1749566-5g |
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol |
1784081-73-7 | 5g |
$2525.0 | 2023-09-20 |
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol
Introduction to 3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol (CAS No. 1784081-73-7) and Its Emerging Applications in Chemical Biology
3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol, identified by its CAS number 1784081-73-7, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and drug discovery. This molecule, featuring a unique combination of an amine group, a propanol side chain, and a dihydroindenyl moiety, presents a versatile scaffold for the development of novel bioactive agents. Its molecular architecture not only suggests potential interactions with biological targets but also opens up avenues for synthetic modifications that could enhance its pharmacological properties.
The dihydroindene core in 3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol is particularly noteworthy, as it is a common pharmacophore found in various pharmacologically active compounds. This structural motif is known for its ability to engage in multiple binding interactions with biological targets, including enzymes and receptors. The presence of the amine and hydroxyl functional groups further enhances the compound's potential as a drug candidate by allowing for hydrogen bonding and other forms of non-covalent interactions with biological systems.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of 3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol with various biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. The dihydroindene ring is particularly interesting as it can adopt multiple conformations, which may contribute to its binding affinity and selectivity. These findings are supported by experimental data from high-throughput screening assays, where 3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol demonstrated promising activity against several disease-relevant targets.
The synthesis of 3-amino-1-(2,3-dihydro-1H-inden-4-yl)propan-1-ol presents an intriguing challenge due to the complexity of its framework. However, recent reports have highlighted novel synthetic strategies that streamline the construction of this molecule while maintaining high yields and purity. These methods often involve multi-step organic transformations, including cyclization reactions and functional group interconversions. The development of efficient synthetic routes is crucial for scaling up production and enabling further exploration of this compound's pharmacological potential.
In the realm of drug discovery, the ability to modify the structure of 3-amino-1-(2,3-dihydro-1H-inden-4-y)lpropan-l-lol without compromising its bioactivity is highly valuable. Researchers have employed structure-based design principles to develop derivatives with enhanced properties such as improved solubility, metabolic stability, and target specificity. For instance, modifications to the amine group have been explored to optimize interactions with biological targets while minimizing off-target effects. Such modifications are essential for advancing from lead compounds to viable drug candidates.
The growing interest in 3-amino-l-(2,l-dihydro-lH-inden-l-llyl)propan-l-lol (CAS No. 1784081737) has also spurred investigations into its potential therapeutic applications. Preliminary studies suggest that this compound may have utility in treating conditions associated with dysregulated inflammatory responses. The ability of the dihydroindene scaffold to modulate enzyme activity has been linked to anti-inflammatory effects observed in related compounds. While further research is needed to fully elucidate its mechanism of action, these findings hold promise for developing novel therapeutics targeting inflammatory diseases.
From a chemical biology perspective, 3-amino-l-(2,l-dihydro-lH-inden-l-llyl)propan-l-lol serves as an excellent tool for studying protein-protein interactions and enzyme mechanisms. Its unique structural features allow it to act as a probe for understanding how biological targets function at the molecular level. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into how this compound interacts with its biological targets. These structural insights are invaluable for designing next-generation inhibitors or modulators with improved efficacy and selectivity.
The versatility of l-amino-l-(2,l-dihydro-lH-inden-l llyl)propan-I ol (CAS No 1784081737) extends beyond its potential as a drug candidate; it also finds applications in chemical biology research as a scaffold for probe development. For example, derivatives of this compound have been used to study enzyme inhibition kinetics and identify new binding pockets on biological targets. Such studies not only advance our understanding of fundamental biological processes but also provide critical data for rational drug design efforts.
As computational methods continue to evolve future research on will benefit from advanced modeling techniques that predict how modifications affect bioactivity Researchers are increasingly leveraging machine learning algorithms predict optimal structures enhance pharmacological properties These computational approaches complement traditional experimental methods enabling more efficient discovery pipelines
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